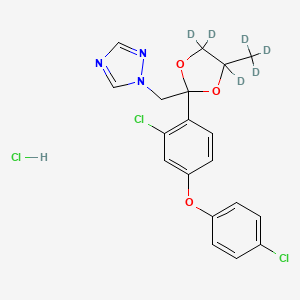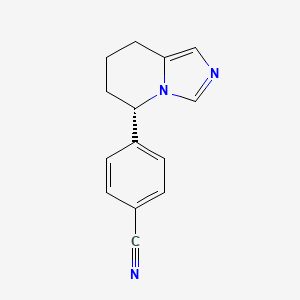
(-)-Fadrozole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Fadrozole is a potent and selective aromatase inhibitor. Aromatase is an enzyme responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, this compound reduces estrogen levels in the body, making it useful in the treatment of estrogen-dependent conditions such as breast cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Fadrozole involves several steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring and the introduction of the trifluoromethyl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(-)-Fadrozole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that can have different biological activities.
Aplicaciones Científicas De Investigación
(-)-Fadrozole has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of aromatase inhibition.
Biology: Researchers use it to investigate the role of estrogens in various biological processes.
Medicine: It is used in clinical studies to evaluate its efficacy in treating estrogen-dependent cancers.
Industry: this compound is used in the development of new aromatase inhibitors and other therapeutic agents.
Mecanismo De Acción
(-)-Fadrozole exerts its effects by binding to the aromatase enzyme, thereby inhibiting its activity. This prevents the conversion of androgens to estrogens, leading to reduced estrogen levels. The molecular targets include the active site of the aromatase enzyme, and the pathways involved are those related to estrogen synthesis and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (-)-Fadrozole include other aromatase inhibitors such as:
- Anastrozole
- Letrozole
- Exemestane
Uniqueness
This compound is unique in its high selectivity and potency as an aromatase inhibitor. Unlike some other inhibitors, it has a specific stereochemistry that enhances its binding affinity and efficacy. This makes it particularly effective in reducing estrogen levels with minimal side effects.
Propiedades
Número CAS |
102676-86-8 |
|---|---|
Fórmula molecular |
C14H13N3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
4-[(5S)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile |
InChI |
InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2/t14-/m0/s1 |
Clave InChI |
CLPFFLWZZBQMAO-AWEZNQCLSA-N |
SMILES isomérico |
C1C[C@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
SMILES canónico |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


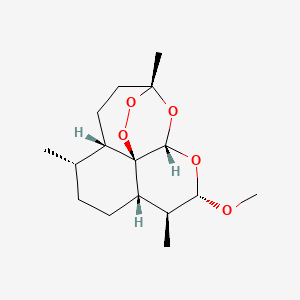
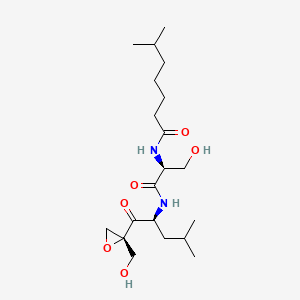
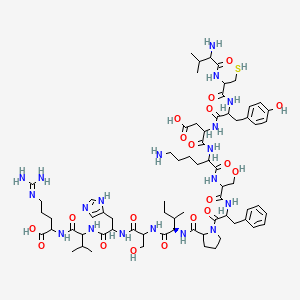
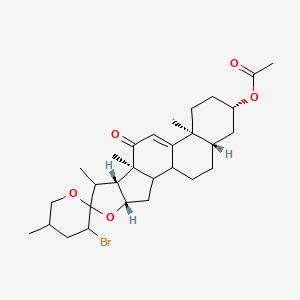
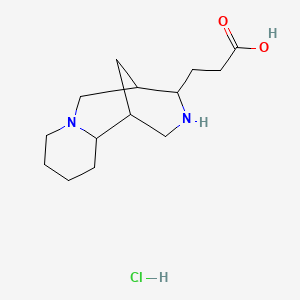
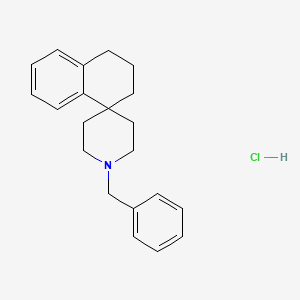
![1-[6-(Triphenylmethoxy)hexyl]thymine](/img/structure/B10814643.png)
![2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10814648.png)
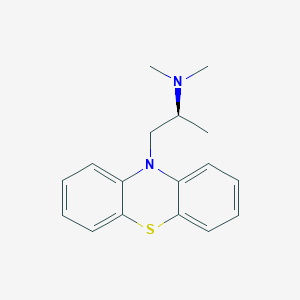
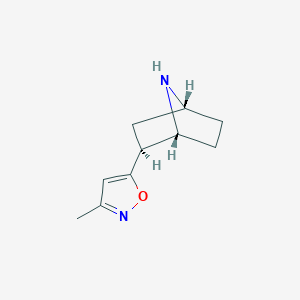
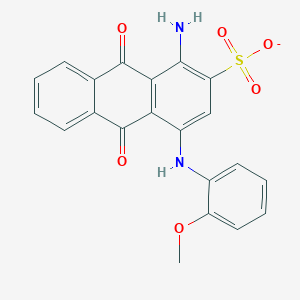
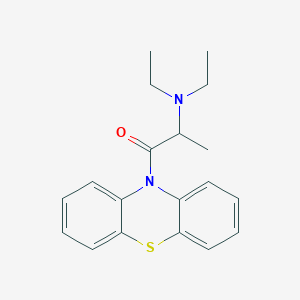
![(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814700.png)
